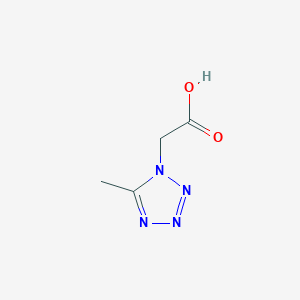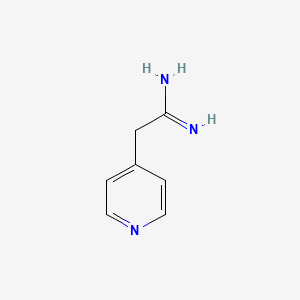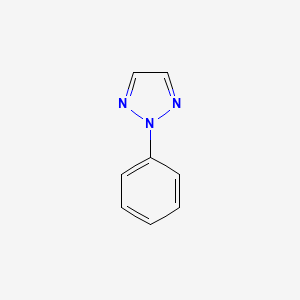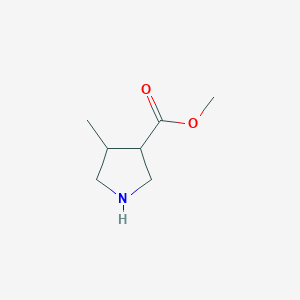
2-(pyrazine-2-carbonyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyrazine-2-carbonyl)benzoic Acid is an organic compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties
Mechanism of Action
Target of Action
The primary target of 2-(pyrazine-2-carbonyl)benzoic Acid is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound exerts its inhibitory effects on decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) , a pivotal enzyme in the biosynthesis of arabinans, essential components of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, through the formation of hydrogen bonds with the active site Cys387 residue . This interaction inhibits the function of DprE1, disrupting the synthesis of arabinans and thereby weakening the cell wall of Mycobacterium tuberculosis .
Biochemical Pathways
The affected pathway is the biosynthesis of arabinans, key components of the mycobacterial cell wall . By inhibiting DprE1, this compound disrupts this pathway, leading to a weakened cell wall and impaired bacterial growth .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the biosynthesis of arabinans, the compound weakens the bacterial cell wall, impairing the bacterium’s ability to grow and proliferate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrazine-2-carbonyl)benzoic Acid typically involves the condensation of pyrazine-2-carboxylic acid with benzoic acid derivatives. One common method is the TiCl4-mediated one-pot condensation reaction, which provides a good yield . The reaction is carried out in the presence of a base such as triethylamine and a chlorinated solvent like chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-(pyrazine-2-carbonyl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(pyrazine-2-carbonyl)benzoic Acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxylic acid: Known for its antimicrobial properties.
2,3-Pyrazinedicarboxylic acid: Exhibits similar biological activities.
Phenazine derivatives: Well-known for their antitumor and antibiotic activities.
Uniqueness
2-(pyrazine-2-carbonyl)benzoic Acid is unique due to its specific structure, which combines the properties of both pyrazine and benzoic acid moieties. This unique structure allows it to exhibit a broader range of biological activities and makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-(pyrazine-2-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-11(10-7-13-5-6-14-10)8-3-1-2-4-9(8)12(16)17/h1-7H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAUUIOCDVHRPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B1310417.png)








